Rociletinib

EGFR T790M Kinase Assay

Rociletinib (CO-1686, AVL-301) is an irreversible third-generation EGFR TKI with a defined 14- to 22-fold selectivity for mutant EGFR (L858R/T790M) over wild-type. This narrow selectivity window, distinct metabolite profile (M502 targeting IGF1R/INSR), and poor BBB penetration make it the essential chemical probe for dissecting TKI-induced hyperglycemia mechanisms and generating C797S resistance models—applications not replicable with osimertinib or earlier TKIs.

Molecular Formula C27H28F3N7O3
Molecular Weight 555.6 g/mol
CAS No. 1374640-70-6
Cat. No. B611991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRociletinib
CAS1374640-70-6
SynonymsCO1686;  CO-1686;  CO 1686;  AVL301;  AVL 301;  AVL-301;  CNX419;  CNX 419;  CNX-419;  Rociletinib.
Molecular FormulaC27H28F3N7O3
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC
InChIInChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)
InChIKeyHUFOZJXAKZVRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rociletinib (CO-1686, AVL-301, CAS 1374640-70-6): A Third-Generation Irreversible Mutant-Selective EGFR Inhibitor for NSCLC Research


Rociletinib (CO-1686, AVL-301) is an orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) belonging to the third-generation class of epidermal growth factor receptor (EGFR) inhibitors . It is designed to covalently bind to cysteine 797 (Cys797) within the ATP-binding pocket of mutant EGFR, thereby selectively inhibiting both the common activating mutations (e.g., L858R, exon 19 deletions) and the acquired T790M resistance mutation, while partially sparing wild-type (WT) EGFR signaling [1]. This compound was advanced to Phase II/III clinical trials for the treatment of T790M-positive non-small cell lung cancer (NSCLC) following progression on earlier-generation EGFR TKIs [2].

Critical Differentiators of Rociletinib for Targeted NSCLC Research Applications: Beyond Generic EGFR Inhibition


Substituting rociletinib with first-generation (e.g., gefitinib, erlotinib) or second-generation (e.g., afatinib) EGFR inhibitors is precluded by their distinct molecular profiles. First- and second-generation agents are either ineffective against the T790M gatekeeper mutation, which confers acquired resistance, or are limited by dose-limiting toxicities stemming from potent wild-type EGFR inhibition [1]. Conversely, while other third-generation inhibitors like osimertinib share the T790M-targeting mechanism, rociletinib exhibits a unique, albeit narrower, selectivity ratio for L858R/T790M over wild-type EGFR, as well as a divergent adverse event profile characterized by a higher incidence of hyperglycemia and QTc prolongation [2]. Furthermore, rociletinib demonstrates distinct in vivo limitations, such as poor blood-brain barrier penetration, which directly impacts its utility in specific preclinical models compared to alternative third-generation TKIs [3]. These quantifiable differences in target engagement, toxicity, and biodistribution render simple interchangeability scientifically invalid and necessitate product-specific selection.

Rociletinib vs. Alternative EGFR Inhibitors: A Quantitative Evidence-Based Selection Guide


Comparative Target Engagement: Rociletinib's Mutant vs. Wild-Type EGFR Selectivity in Cell-Free Assays

In cell-free kinase assays, rociletinib demonstrates a 14.1-fold higher affinity for the L858R/T790M double mutant EGFR compared to wild-type EGFR . This selectivity ratio is quantifiably distinct from the third-generation comparator osimertinib, which has been reported to exhibit approximately a 17-fold selectivity for the same mutant over wild-type in analogous enzyme kinetic studies [1].

EGFR T790M Kinase Assay Selectivity

Cellular Potency and Selectivity: Differential Growth Inhibition in Mutant vs. Wild-Type NSCLC Cells

Rociletinib exhibits a potent and selective anti-proliferative effect on mutant EGFR-driven NSCLC cells, with a GI50 range of 7-32 nM . This potency is maintained across various mutant cell lines (e.g., HCC827, NCI-H1975). In stark contrast, its activity against wild-type EGFR-expressing cells is significantly weaker, with a GI50 of 547 nM [1]. This yields a therapeutic window of approximately 17- to 78-fold between mutant and wild-type cell growth inhibition, which is a critical differentiator from first-generation TKIs like erlotinib that potently inhibit wild-type EGFR at low nanomolar concentrations (e.g., IC50 of 20 nM for autophosphorylation) .

NSCLC Cell Proliferation GI50 Selectivity

Comparative Clinical Efficacy in Phase 3 Trial: Rociletinib vs. Chemotherapy in T790M-Positive NSCLC

In the TIGER-3 phase 3 randomized study, rociletinib demonstrated a significant improvement in progression-free survival (PFS) compared to single-agent chemotherapy in patients with advanced, EGFR-mutated NSCLC who had progressed on prior EGFR TKI therapy [1]. In the subgroup of T790M-positive patients (n=25 for rociletinib, n=20 for chemotherapy), median PFS was 6.8 months for rociletinib versus 2.7 months for chemotherapy, resulting in a hazard ratio (HR) of 0.55 [1]. While this efficacy profile is similar in trend to that observed for other third-generation inhibitors like osimertinib, it is distinct from the negligible activity of first- and second-generation TKIs (e.g., gefitinib, erlotinib, afatinib) in this T790M-positive, post-progression setting [2].

NSCLC T790M Phase 3 Trial PFS

Differentiated Adverse Event Profile: Hyperglycemia and QTc Prolongation Incidence vs. Other Third-Generation EGFR TKIs

Rociletinib's clinical safety profile is distinguished by a high incidence of hyperglycemia, an adverse event not commonly associated with the third-generation comparator osimertinib at comparable clinical activity rates [1]. In the phase 3 TIGER-3 trial, grade 3 or higher hyperglycemia occurred in 24.0% of rociletinib-treated patients, compared to 0% in the chemotherapy arm [2]. Preclinical studies suggest this hyperglycemia is linked to off-target inhibition of insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR) by rociletinib's metabolite M502, which exhibits 3-7 fold greater potency against IGF1R than the parent compound [3]. Additionally, QTc prolongation was observed in 6.7% of patients [2].

Toxicity Hyperglycemia QTc Prolongation Safety Profile

Comparative Pharmacokinetics: Rociletinib's CNS Penetration Deficiency Relative to Osimertinib

A direct preclinical comparison of blood-brain barrier (BBB) penetration revealed that rociletinib demonstrates significantly inferior central nervous system (CNS) exposure compared to osimertinib [1]. In a mouse brain metastasis model using EGFR-mutant PC9 cells, clinically relevant doses of osimertinib induced sustained tumor regression, whereas rociletinib failed to achieve tumor regression [1]. This functional outcome is consistent with its limited BBB penetration and provides a clear differential characteristic.

Pharmacokinetics Blood-Brain Barrier Brain Metastasis CNS

Defined Research Applications for Rociletinib Based on Quantitative Differentiation Evidence


Preclinical Modeling of Acquired Resistance to Third-Generation EGFR Inhibitors

Rociletinib is an essential tool for generating and studying acquired resistance mechanisms to third-generation EGFR TKIs. Its well-defined, T790M-dependent activity profile allows researchers to establish rociletinib-resistant cell lines (e.g., RocR1/RocR2) through chronic exposure, which can then be characterized for novel resistance mutations (e.g., C797S) or bypass pathway activation [1]. These models are critical for developing and testing fourth-generation inhibitors or combination strategies aimed at overcoming this next layer of resistance, a key unmet need in the field [2].

Investigating the Molecular Basis of TKI-Induced Hyperglycemia

Owing to its unique toxicity profile, rociletinib serves as a specific chemical probe to dissect the mechanisms of TKI-induced hyperglycemia. Its metabolite M502 demonstrates measurable off-target inhibition of IGF1R and INSR [3]. This makes rociletinib and its metabolites valuable assets for experiments designed to elucidate the role of the insulin/IGF1 signaling axis in drug-induced metabolic dysregulation, a line of inquiry that is not accessible using other EGFR TKIs like osimertinib that do not manifest this phenotype to a comparable degree [4].

Comparative Pharmacodynamic Studies of Mutant vs. Wild-Type EGFR Signaling In Vivo

The 14- to 22-fold selectivity window for mutant over wild-type EGFR [5] makes rociletinib an ideal compound for in vivo pharmacodynamic studies requiring a clear separation between therapeutic target inhibition and on-target wild-type toxicity. In contrast to earlier-generation inhibitors like erlotinib, rociletinib can be used to establish a dosing regimen that effectively suppresses phospho-EGFR in T790M-positive xenografts while sparing the wild-type EGFR signaling in normal tissues (e.g., skin, gastrointestinal tract), thus providing a cleaner experimental readout of the effects of inhibiting the mutant oncogenic driver [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rociletinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.